molecular formula C15H10N2O3 B15201580 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid

4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid

Cat. No.: B15201580
M. Wt: 266.25 g/mol
InChI Key: GUMVAXBDOQEOLY-UHFFFAOYSA-N
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Description

4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with phenyl and pyridinyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and pyridinyl groups in the oxazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods: In industrial settings, the synthesis of oxazole derivatives, including this compound, can be achieved through continuous flow processes. This method offers advantages such as improved safety profiles and higher purity of the final product. For example, the use of manganese dioxide in a packed reactor allows for the efficient oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.

Scientific Research Applications

4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The combination of phenyl and pyridinyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

4-phenyl-2-pyridin-4-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-15(19)13-12(10-4-2-1-3-5-10)17-14(20-13)11-6-8-16-9-7-11/h1-9H,(H,18,19)

InChI Key

GUMVAXBDOQEOLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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